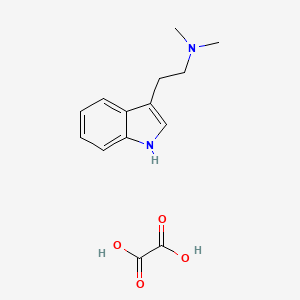
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is a compound that combines an indole derivative with an oxoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid and methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB), which plays a crucial role in neuroprotection . The activation of TrkB leads to downstream signaling pathways that promote cell survival and prevent damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-N-dimethyltryptamine bioxalate
- Mappine bioxalate
- N,N-Dimethylserotonin bioxalate
- Bufotenine bioxalate
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is unique due to its specific combination of an indole derivative and an oxoacetate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;3-1(4)2(5)6/h3-6,9,13H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
LWHZUMHODQLJKN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


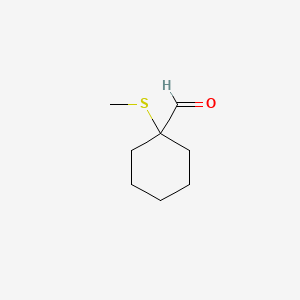
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
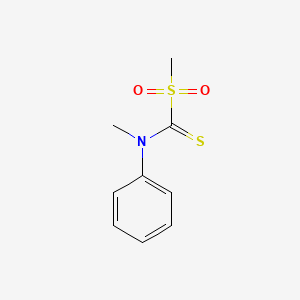
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
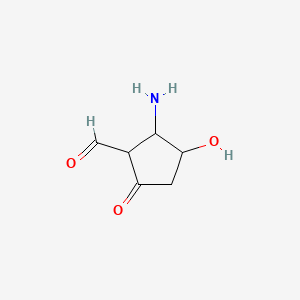
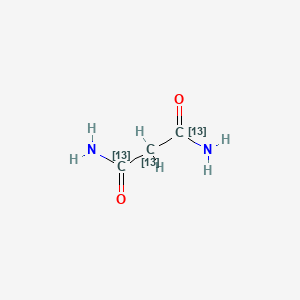
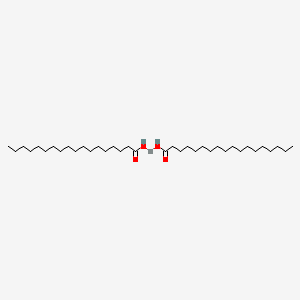
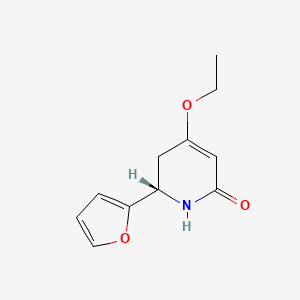
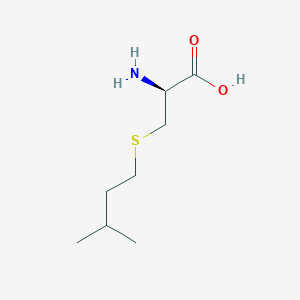
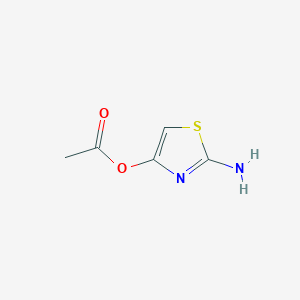
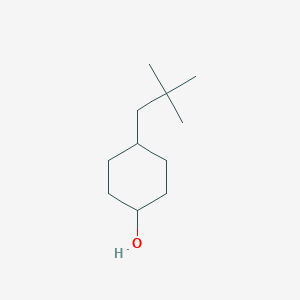
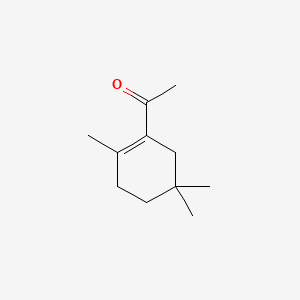
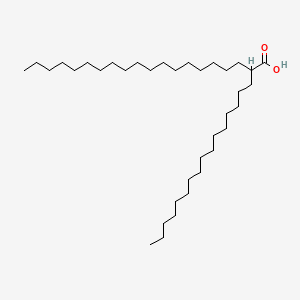
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
